(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(3-methoxyphenyl)methanone is a synthetic organic compound notable for its potential applications in medicinal chemistry. It belongs to the thiazepane class of compounds, which are characterized by a seven-membered ring containing both sulfur and nitrogen atoms. The compound's IUPAC name is (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(3-methoxyphenyl)methanone, and its CAS number is 1704519-98-1. The molecular formula for this compound is , with a molecular weight of approximately 395.5 g/mol .
The synthesis of (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(3-methoxyphenyl)methanone typically involves multi-step organic reactions. The general approach includes the following methods:
Technical details regarding specific reagents and conditions are crucial for optimizing yield and purity, but they vary based on laboratory protocols and available materials.
The molecular structure of (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(3-methoxyphenyl)methanone features a thiazepane ring fused with a fluorinated phenyl group and a methoxy-substituted phenyl group.
CN1C=C(C(=N1)OC)C(=O)N2CCC(SCC2)C3=CC=CC=C3F
.The compound's structure can be visualized using molecular modeling software to predict its three-dimensional conformation, which is essential for understanding its interactions with biological targets.
Chemical reactions involving (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(3-methoxyphenyl)methanone may include:
These reactions are fundamental in medicinal chemistry for developing derivatives with enhanced biological activity.
The mechanism of action for (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(3-methoxyphenyl)methanone likely involves interaction with specific biological targets such as enzymes or receptors.
Data on specific targets and pathways would require further empirical studies to elucidate its pharmacodynamics.
Relevant data regarding these properties can be obtained from experimental studies or literature reviews focusing on similar compounds .
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(3-methoxyphenyl)methanone has potential applications in various fields:
Research into this compound could lead to significant advancements in therapeutic agents targeting specific biological mechanisms .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: